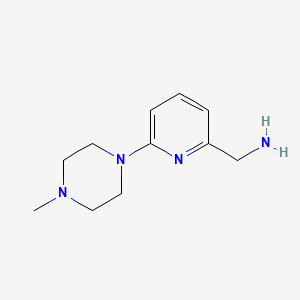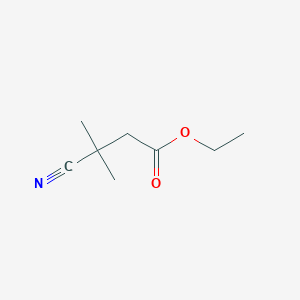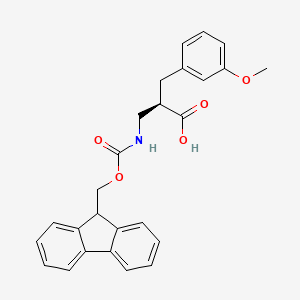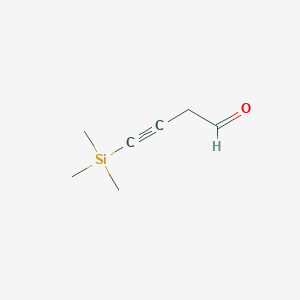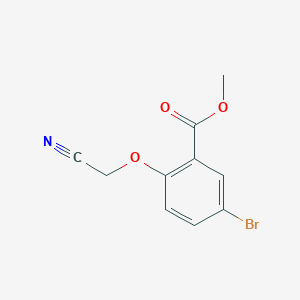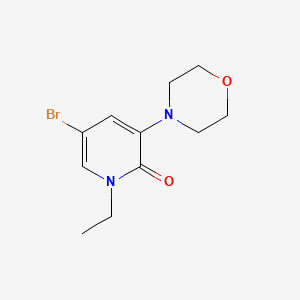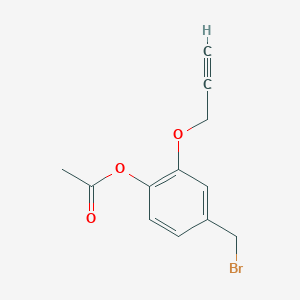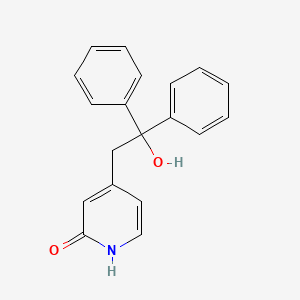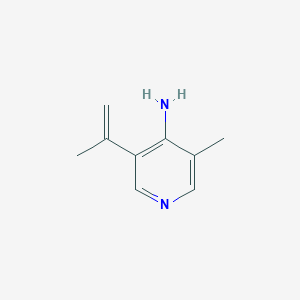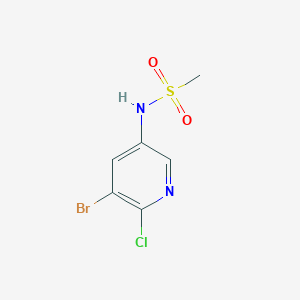![molecular formula C14H18N4O2 B13985128 Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate](/img/structure/B13985128.png)
Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate typically involves the reaction of 4-amino-3-nitrobenzoic acid with 3-ethylimidazole in the presence of a suitable reducing agent . The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reduction process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
科学研究应用
Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Some similar compounds include:
Uniqueness
Methyl 4-amino-3-{[(3-ethylimidazol-4-yl)methyl]amino}benzoate is unique due to its specific structural features, such as the presence of the 3-ethylimidazole moiety, which imparts distinct chemical and biological properties .
属性
分子式 |
C14H18N4O2 |
|---|---|
分子量 |
274.32 g/mol |
IUPAC 名称 |
methyl 4-amino-3-[(3-ethylimidazol-4-yl)methylamino]benzoate |
InChI |
InChI=1S/C14H18N4O2/c1-3-18-9-16-7-11(18)8-17-13-6-10(14(19)20-2)4-5-12(13)15/h4-7,9,17H,3,8,15H2,1-2H3 |
InChI 键 |
FXELLBQNJIKREQ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=NC=C1CNC2=C(C=CC(=C2)C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


